[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate
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Overview
Description
[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its intricate molecular architecture, which includes multiple functional groups such as sulfonyloxy and benzenesulfonate moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate typically involves multi-step organic reactionsSpecific reagents and catalysts are employed to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and scalability, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and organic solvents. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons .
Scientific Research Applications
[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzenesulfonate: Similar structure but lacks the additional methyl group on the benzenesulfonate moiety.
[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-chlorobenzenesulfonate: Contains a chlorine atom instead of a methyl group on the benzenesulfonate moiety.
Properties
CAS No. |
4119-18-0 |
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Molecular Formula |
C22H26O9S2 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[2,2-dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H26O9S2/c1-14-5-9-16(10-6-14)32(23,24)27-13-18-19(20-21(28-18)30-22(3,4)29-20)31-33(25,26)17-11-7-15(2)8-12-17/h5-12,18-21H,13H2,1-4H3 |
InChI Key |
CRONVERWYNSTMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)OC(O3)(C)C)OS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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